molecular formula C17H16N8O2 B13999195 Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate CAS No. 35107-25-6

Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate

Cat. No.: B13999195
CAS No.: 35107-25-6
M. Wt: 364.4 g/mol
InChI Key: MUAIGHZEHSIEBO-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]amino]diazenylbenzoate is a complex organic compound that features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]amino]diazenylbenzoate typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the nucleophilic substitution of phenylhydrazine with a disubstituted amidine in the presence of sodium methoxide in methanol, followed by refluxing for several hours . Another approach includes the substitution of chloride ions with primary amines in a solvent mixture of dioxane and water, using sodium carbonate as a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]amino]diazenylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while intramolecular cyclization can produce complex cyclic structures .

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]amino]diazenylbenzoate involves its interaction with specific molecular targets and pathways. The triazine ring can form stable complexes with various biological molecules, potentially inhibiting their function. This compound may also interfere with cellular processes by binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]amino]diazenylbenzoate is unique due to its combination of a triazine ring with a diazenylbenzoate moiety, which imparts specific chemical and biological properties. This structural uniqueness allows it to participate in a broader range of reactions and applications compared to simpler triazine derivatives .

Properties

CAS No.

35107-25-6

Molecular Formula

C17H16N8O2

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate

InChI

InChI=1S/C17H16N8O2/c1-27-15(26)11-7-3-5-9-13(11)24-25-23-12-8-4-2-6-10(12)14-20-16(18)22-17(19)21-14/h2-9H,1H3,(H,23,24)(H4,18,19,20,21,22)

InChI Key

MUAIGHZEHSIEBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=NNC2=CC=CC=C2C3=NC(=NC(=N3)N)N

Origin of Product

United States

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